2-Bromo-6-(thiazolidin-3-yl)benzaldehyde
Overview
Description
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a bromine atom and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 2-bromo-6-formylbenzoic acid with thiazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: 2-Bromo-6-(thiazolidin-3-yl)benzoic acid.
Reduction: 2-Bromo-6-(thiazolidin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the aldehyde group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
- 2-Bromo-6-(thiazolidin-2-yl)benzaldehyde
- 2-Bromo-6-(thiazolidin-4-yl)benzaldehyde
- 2-Bromo-6-(thiazolidin-5-yl)benzaldehyde
Comparison: 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde is unique due to the position of the thiazolidine ring on the benzaldehyde moiety. This structural feature can influence its reactivity and biological activity compared to other similar compounds. The presence of the bromine atom also adds to its distinct chemical properties .
Properties
IUPAC Name |
2-bromo-6-(1,3-thiazolidin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYSBGKEDOAWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C(=CC=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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